Cas no 1804462-20-1 (Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate)

Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate
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- インチ: 1S/C9H8ClF2NO3/c1-16-6(14)2-4-5(9(11)12)3-13-8(10)7(4)15/h3,9,15H,2H2,1H3
- InChIKey: ODAVTNNIFIYQNA-UHFFFAOYSA-N
- SMILES: ClC1=C(C(CC(=O)OC)=C(C=N1)C(F)F)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 255
- トポロジー分子極性表面積: 59.4
- XLogP3: 1.9
Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029049667-1g |
Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate |
1804462-20-1 | 97% | 1g |
$1,549.60 | 2022-04-02 |
Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate 関連文献
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetateに関する追加情報
Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate (CAS No. 1804462-20-1): An Overview
Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate (CAS No. 1804462-20-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, holds potential applications in the development of new therapeutic agents. The presence of a chloro group, a difluoromethyl moiety, and a hydroxypyridine ring system makes it an intriguing candidate for various biological activities.
The chemical structure of Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate is composed of a pyridine ring with specific substituents that confer distinct properties. The chloro group at the 2-position and the difluoromethyl group at the 5-position contribute to its lipophilicity and metabolic stability, while the hydroxyl group at the 3-position enhances its reactivity and potential for forming hydrogen bonds. The ester functionality at the 4-position further adds to its versatility in terms of chemical modifications and biological interactions.
In recent years, there has been a growing interest in the development of compounds with multifunctional groups that can target multiple biological pathways. Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate fits this profile due to its ability to interact with various receptors and enzymes. Studies have shown that compounds with similar structural features exhibit potent activity against a range of targets, including kinases, G protein-coupled receptors (GPCRs), and ion channels.
The pharmacological properties of Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate have been explored in several preclinical studies. For instance, research has demonstrated its potential as an inhibitor of specific kinases involved in cancer signaling pathways. The compound's ability to selectively target these kinases without affecting other critical enzymes makes it a promising candidate for cancer therapy. Additionally, preliminary studies have indicated that it may have anti-inflammatory and neuroprotective effects, suggesting broader therapeutic applications.
The synthesis of Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate involves a series of well-defined chemical reactions. The key steps include the formation of the pyridine ring, introduction of the substituents, and final esterification. These synthetic routes are designed to be scalable and cost-effective, making the compound accessible for further research and development.
In terms of safety and toxicity, preliminary assessments have shown that Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate exhibits favorable profiles. However, as with any new compound, comprehensive safety evaluations are essential before advancing to clinical trials. Ongoing studies are focused on optimizing its pharmacokinetic properties and assessing its long-term safety in animal models.
The potential applications of Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate extend beyond cancer therapy. Its unique chemical structure and multifunctional properties make it a valuable tool for exploring new biological mechanisms and developing novel therapeutic strategies. Researchers are actively investigating its effects on other disease states, such as neurodegenerative disorders and autoimmune conditions.
In conclusion, Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate (CAS No. 1804462-20-1) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and multifunctional properties position it as a valuable candidate for further exploration and development into new therapeutic agents.
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